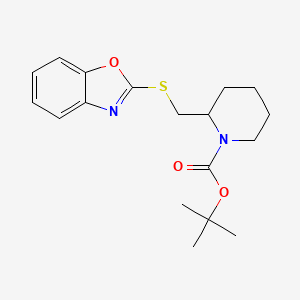
2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzoxazole ring fused with a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation: The benzoxazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Piperidine Ring Introduction: The piperidine ring is introduced through nucleophilic substitution reactions, where the benzoxazole-thioether intermediate reacts with piperidine derivatives.
Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (e.g., chlorine, bromine)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitrobenzoxazole, halobenzoxazole
科学研究应用
2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders due to its piperidine moiety.
Materials Science: The benzoxazole ring imparts fluorescence properties, making this compound useful in the development of optical materials and sensors.
Biological Studies: It can be used in the study of enzyme interactions and as a probe for biological imaging.
作用机制
The mechanism of action of 2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets:
相似化合物的比较
Similar Compounds
Benzoxazole: A simpler analog with similar fluorescence properties.
Benzothiazole: Contains a sulfur atom in place of the oxygen in benzoxazole, offering different reactivity and applications.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in benzoxazole, used in various pharmaceutical applications.
Uniqueness
2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a benzoxazole ring with a piperidine ring and a thioether linkage, providing a versatile scaffold for further functionalization and application in diverse fields .
生物活性
The compound 2-(Benzooxazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. These include a benzoxazole moiety, a piperidine ring, and a tert-butyl ester functional group, which may contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its interactions with various biological targets.
Chemical Structure and Properties
The structural characteristics of the compound can be summarized as follows:
| Feature | Description |
|---|---|
| Benzoxazole Moiety | Associated with various biological activities including anti-inflammatory and anticancer effects. |
| Piperidine Ring | Contributes to diverse reactivity patterns and pharmacological properties. |
| Sulfanyl Group | Enhances chemical reactivity and potential for biological interactions. |
| Tert-butyl Ester | Provides stability and facilitates synthesis. |
Antimicrobial Properties
Preliminary studies indicate that This compound exhibits promising antimicrobial activity. The compound's mechanism may involve interference with microbial cell wall synthesis or disruption of metabolic pathways critical for microbial survival.
- Case Study 1: In vitro testing against various bacterial strains showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting significant antimicrobial efficacy compared to control compounds.
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly its effects on cancer cell lines.
- Case Study 2: A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of 15 µM. This suggests that the compound may induce apoptosis in cancer cells.
The biological activity of the compound is hypothesized to involve interaction with specific receptors or enzymes relevant to disease pathways. For instance:
- Receptor Binding: Preliminary data suggest that the compound may bind to certain targets involved in cancer progression, potentially inhibiting their activity.
- Enzyme Inhibition: The compound has shown potential as an inhibitor of key enzymes in metabolic pathways, which could contribute to both its antimicrobial and anticancer effects.
Research Findings Summary
Recent research findings highlight the versatility and potential applications of this compound:
-
Antimicrobial Activity:
- Effective against multiple bacterial strains.
- MIC values indicate strong efficacy.
-
Anticancer Activity:
- Induces apoptosis in breast cancer cells.
- Dose-dependent effects observed.
-
Mechanistic Insights:
- Potential interactions with disease-related receptors and enzymes.
- Further studies needed to elucidate precise mechanisms.
属性
分子式 |
C18H24N2O3S |
|---|---|
分子量 |
348.5 g/mol |
IUPAC 名称 |
tert-butyl 2-(1,3-benzoxazol-2-ylsulfanylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24N2O3S/c1-18(2,3)23-17(21)20-11-7-6-8-13(20)12-24-16-19-14-9-4-5-10-15(14)22-16/h4-5,9-10,13H,6-8,11-12H2,1-3H3 |
InChI 键 |
JHECEAKODPEOQZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCCC1CSC2=NC3=CC=CC=C3O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















